Bromo-PEG3-phosphonic acid

Surface Modification Metal Oxide Coatings Biomaterials

Bromo-PEG3-phosphonic acid delivers a precisely engineered PEG3 architecture that avoids the aqueous solubility limitations of shorter PEG2 variants and the excessive conformational flexibility of PEG5 linkers that can compromise PROTAC ternary complex formation. The terminal bromine serves as an efficient leaving group for thiol/amine conjugation, while the phosphonic acid moiety enables strong, pH-stable multidentate binding to metal oxide surfaces (TiO₂, Al₂O₃, ZrO₂) with graft stability exceeding 200 hours in aqueous environments. This validated non-cleavable linker is directly applicable to PROTAC synthesis, antibody-drug conjugate construction, and nanoparticle stealth coating where phosphonate-anchored PEG layers outperform silane-based alternatives under hydrolytic stress.

Molecular Formula C8H18BrO6P
Molecular Weight 321.10 g/mol
Cat. No. B606394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-phosphonic acid
SynonymsBromo-PEG3-phosphonic acid
Molecular FormulaC8H18BrO6P
Molecular Weight321.10 g/mol
Structural Identifiers
InChIInChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12)
InChIKeyBZNXKXDTCPHJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG3-phosphonic acid Procurement Guide: Heterobifunctional PEG Linker Specifications and Performance


Bromo-PEG3-phosphonic acid (CAS 1148026-99-6) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal bromine atom, a three-unit PEG chain (PEG3), and a phosphonic acid group. Its molecular formula is C8H18BrO6P with a molecular weight of 321.1 g/mol [1]. The bromine serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to thiols or amines, while the phosphonic acid moiety provides strong binding affinity to metal oxide surfaces and metal ions . This heterobifunctional architecture allows sequential, controlled coupling of two distinct molecular entities without self-polymerization or cross-reactivity concerns .

Bromo-PEG3-phosphonic acid Procurement: Why PEG Chain Length and Terminal Group Selection Determines Experimental Outcomes


In-class compounds within the bromo-PEG-phosphonic acid series cannot be simply interchanged because chain length (PEG2, PEG3, PEG5) fundamentally alters aqueous solubility, linker flexibility, and spatial reach between conjugated moieties . Shorter PEG2 variants exhibit reduced aqueous solubility and diminished conjugation efficiency due to constrained chain length , while longer PEG5 variants, though more hydrophilic, may introduce excessive conformational flexibility that compromises spatial precision in PROTAC ternary complex formation. Furthermore, the terminal functional group—whether phosphonic acid, carboxylic acid, or amine—dictates the available conjugation chemistry, surface-binding properties, and downstream application compatibility. The quantitative evidence below substantiates these differentiation points and provides the basis for informed procurement decisions.

Bromo-PEG3-phosphonic acid: Quantitative Differentiation Evidence vs. PEG2/PEG5 Analogs and Alternative Linking Chemistries


Phosphonic Acid Anchoring Group Demonstrates Superior Aqueous Stability vs. Alkoxysilane Linkers for Surface Modification Applications

In head-to-head stability testing on mesoporous γ-alumina membrane surfaces, PEG-based phosphonic acid linking agents maintained stable PEG grafts in pure water for over 200 hours, whereas alkoxysilane linkers were unstable and underwent desorption in the same aqueous environment [1]. This comparative data was generated using methoxyPEG10-phosphonic acid ethyl ester and PEG10-phosphonic acid ethyl ester products. While not the target compound itself, the phosphonic acid anchoring chemistry is conserved across the class, providing class-level inference that Bromo-PEG3-phosphonic acid confers comparable hydrolytic stability advantages over silane-based alternatives in surface functionalization applications [1].

Surface Modification Metal Oxide Coatings Biomaterials

Phosphonic Acid-Terminated PEG Coatings Extend Nanoparticle Blood Circulation Lifetime 10-50x vs. Standard PEGylated Probes

In a comparative in vivo pharmacokinetic study of iron oxide nanoparticle coatings, multi-phosphonic acid PEG copolymers achieved a blood circulation lifetime of 250 minutes. This represents a 10- to 50-fold increase over recently published PEGylated probes and benchmarks evaluated under comparable conditions [1]. In vitro protein corona and stability assays confirmed that phosphonic acid PEG copolymers outperformed all other coating types examined, including low molecular weight anionic ligands and polymers [1]. This class-level evidence indicates that the phosphonic acid terminus, which confers strong multidentate binding to metal oxide surfaces, is the key driver of the dramatically extended circulation half-life—a property conserved in Bromo-PEG3-phosphonic acid when employed for nanoparticle surface functionalization.

Nanomedicine Pharmacokinetics MRI Contrast Agents

PEG3 Chain Length Balances Hydrophilicity and Spatial Precision vs. Shorter PEG2 and Longer PEG5 Analogs

Comparative analysis of bromo-PEG-phosphonic acid compounds across the PEG chain-length series reveals that Bromo-PEG2-phosphonic acid (2 PEG units) exhibits lower aqueous solubility and reduced bio-conjugation effectiveness due to its shorter hydrophilic chain . Bromo-PEG3-phosphonic acid (3 PEG units) offers an intermediate chain length that balances hydrophilicity and molecular flexibility, making it particularly effective in enhancing both solubility and stability of PROTAC constructs . Bromo-PEG5-phosphonic acid (5 PEG units, MW 409.2) provides greater hydrophilicity but introduces additional conformational degrees of freedom that may compromise the precise spatial orientation required for efficient ternary complex formation in PROTAC-mediated degradation .

PROTAC Linker Targeted Protein Degradation Solubility Optimization

Phosphonic Acid-Terminated PEG Layers Demonstrate Sustained Stability Across Physiological pH Range (pH 2-9) for ≥3 Weeks

In a quantitative stability study of PEG-poly(alkyl phosphonate) terpolymer adlayers on titanium oxide surfaces, XPS and ellipsometry analysis demonstrated overall stability improvements against desorption after exposure to solutions of pH 2, 7.4, and 9 for up to 3 weeks, compared with reference self-assembly systems [1]. AR-XPS confirmed the specific binding of phosphonate groups to the TiO2 substrate and the formation of a PEG-brush layer at the outermost surface [1]. This class-level evidence demonstrates that the phosphonate-metal oxide coordination bond confers pH-stable anchoring across acidic, physiological, and basic conditions—a performance characteristic not reliably achieved with thiol-gold or silane-based surface modifications.

Implant Coatings Antifouling Surfaces Biomaterial Stability

Non-Cleavable Linker Architecture Ensures Stable Covalent Conjugation vs. Cleavable Linkers for ADC and Bioconjugation Applications

Bromo-PEG3-phosphonic acid is explicitly classified as a non-cleavable linker for bio-conjugation that contains a PO3H2 group and a halogen (Br) group linked through a linear PEG chain [1]. This contrasts with cleavable linkers (e.g., disulfide-based, cathepsin-cleavable valine-citrulline linkers, acid-labile hydrazones) that undergo controlled payload release but may suffer from premature cleavage and systemic toxicity. For ADC applications, non-cleavable linkers require intracellular lysosomal degradation of the entire antibody-linker-drug complex for payload release, providing enhanced plasma stability and reduced off-target payload liberation .

Antibody-Drug Conjugates Bioconjugation ADC Linkers

Bromo-PEG3-phosphonic acid: Verified Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Linker Development Requiring Optimized PEG3 Spacer Length

Bromo-PEG3-phosphonic acid is employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where the PEG3 chain length (3 ethylene glycol units) provides a balanced hydrophilicity and spatial reach that enhances both the solubility and stability of the resulting PROTAC construct . The intermediate chain length avoids the reduced aqueous solubility and bio-conjugation inefficiency of shorter PEG2 linkers while preventing the excessive conformational flexibility of longer PEG5 variants that can compromise ternary complex formation efficiency . The bromine terminus enables efficient nucleophilic substitution for conjugation to thiol-containing ligands .

Metal Oxide Surface Functionalization Requiring Long-Term Hydrolytic Stability

The phosphonic acid group of Bromo-PEG3-phosphonic acid provides strong, multidentate binding to metal oxide surfaces including titanium oxide, aluminum oxide, and zirconium oxide . Class-level evidence demonstrates that phosphonate-anchored PEG layers maintain stable grafts in aqueous environments for over 200 hours and remain stable across pH 2-9 for at least 3 weeks . This pH-stable anchoring makes the compound suitable for implant coating, biosensor surface modification, and nanoparticle passivation where silane-based linkers fail due to hydrolytic instability.

Nanoparticle Coating for Extended In Vivo Circulation and Stealth Properties

Multi-phosphonic acid PEG copolymers have been demonstrated to extend blood circulation lifetime of iron oxide nanoparticles to 250 minutes—10 to 50 times greater than standard PEGylated probes . Bromo-PEG3-phosphonic acid, bearing the same phosphonic acid anchoring chemistry, is applicable for the surface functionalization of metal oxide nanoparticles to impart stealth properties, reduce protein corona formation, and significantly extend systemic circulation for drug delivery and diagnostic imaging applications . In vitro assays confirm that phosphonic acid PEG copolymers outperform all other coating types examined .

Antibody-Drug Conjugate (ADC) Development Requiring Non-Cleavable Linker Architecture

Bromo-PEG3-phosphonic acid is a validated non-cleavable linker for antibody-drug conjugate synthesis . The non-cleavable architecture ensures that payload release occurs only upon complete lysosomal degradation of the antibody-linker-drug complex, eliminating premature systemic drug liberation associated with cleavable linkers . Research has demonstrated effective use of this compound in creating ADCs that link cytotoxic drugs to antibodies for targeted cancer cell delivery while minimizing damage to healthy tissues .

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